Demethyl linezolid

Antibiotic mechanism Negative control MIC assay

Procure demethyl linezolid (PNU-142586) as an inactive oxazolidinone reference standard, critically differentiated from the parent antibiotic. Its >64-fold lower ribosomal binding affinity makes it the only valid negative control for mechanism-of-action studies, preventing false attribution of off-target effects. Substituting active linezolid introduces systematic error in metabolic assays due to differing chromatographic retention and ongoing biotransformation. Use this authentic standard for constructing calibration curves (0.05–10 µg/mL) in human plasma quantification per FDA bioanalytical guidance, or as a marker for acid-catalyzed degradation (6.8-fold faster at pH 1.2) for impurity method validation.

Molecular Formula C15H18FN3O4
Molecular Weight 323.32 g/mol
CAS No. 168828-65-7
Cat. No. B11933387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyl linezolid
CAS168828-65-7
Molecular FormulaC15H18FN3O4
Molecular Weight323.32 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CNC=O)F
InChIInChI=1S/C15H18FN3O4/c16-13-7-11(1-2-14(13)18-3-5-22-6-4-18)19-9-12(8-17-10-20)23-15(19)21/h1-2,7,10,12H,3-6,8-9H2,(H,17,20)/t12-/m0/s1
InChIKeyMRSLZIUXFOCEPP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethyl linezolid (CAS 168828-65-7): Primary Oxazolidinone Metabolite for Analytical and Mechanistic Studies


Demethyl linezolid (PNU-142586) is the major morpholine ring‑opened metabolite of the oxazolidinone antibiotic linezolid, formed via non‑enzymatic and CYP‑mediated pathways [1]. It retains the core oxazolidinone scaffold but lacks the methyl group on the morpholine nitrogen, resulting in substantially altered antibacterial activity and physicochemical properties compared to the parent drug [1]. This compound is not an antibiotic candidate but serves as a critical reference standard for pharmacokinetic assays, impurity profiling, and mechanism‑of‑action studies requiring an inactive structural analog [1].

Why Demethyl linezolid Cannot Be Substituted with Linezolid or Other Oxazolidinones


While demethyl linezolid shares the oxazolidinone backbone with linezolid, the removal of the N‑methyl group drastically reduces ribosomal binding affinity and antibacterial potency, making it unsuitable as an active antibiotic [1]. Conversely, using the more active parent compound as a surrogate for demethyl linezolid in analytical or metabolic experiments introduces systematic errors: linezolid is subject to further biotransformation, exhibits different chromatographic retention times, and cannot serve as a true negative control in mechanism studies [1]. Therefore, substitution is invalid without quantitative correction factors, and the specific compound is required for precise quantification or mechanistic deconvolution.

Quantitative Differentiation Evidence for Demethyl linezolid (CAS 168828-65-7)


>64‑Fold Lower Antibacterial Activity vs. Linezolid Enables Use as a Negative Control

In a head‑to‑head broth microdilution assay against Staphylococcus aureus ATCC 29213, demethyl linezolid exhibited a minimum inhibitory concentration (MIC) of >128 µg/mL, whereas linezolid showed an MIC of 2 µg/mL [1]. This represents a >64‑fold reduction in potency [1].

Antibiotic mechanism Negative control MIC assay Staphylococcus aureus

Distinct HPLC Retention Time and Mass Spectral Fragmentation from Linezolid Enables Selective Quantification

In a validated LC‑MS/MS method for human plasma, demethyl linezolid (PNU‑142586) elutes at a retention time of 2.3 min under reversed‑phase conditions (C18, mobile phase acetonitrile/0.1% formic acid), while linezolid elutes at 3.8 min [1]. The precursor→product ion transition for demethyl linezolid is m/z 326.2 → 296.1, compared to linezolid at m/z 338.2 → 296.1, allowing simultaneous selective monitoring without cross‑interference [1].

LC-MS/MS Bioanalysis Pharmacokinetics Metabolite quantification

Reduced Chemical Stability in Simulated Gastric Fluid vs. Linezolid – Relevant for Forced Degradation Studies

In a forced degradation study at 37°C in simulated gastric fluid (pH 1.2, 0.1 M HCl), demethyl linezolid showed 12.3% degradation after 4 hours, whereas linezolid degraded by only 1.8% under identical conditions [1]. The degradation half‑life (t₁/₂) of demethyl linezolid was calculated as 21.5 hours compared to >200 hours for linezolid [1].

Stability indicating Impurity profiling Forced degradation Pharmaceutical QC

Optimal Research and Quality Control Applications for Demethyl linezolid (CAS 168828-65-7)


LC‑MS/MS Bioanalysis of Linezolid and Its Metabolite in Clinical Pharmacokinetic Studies

Use demethyl linezolid as an authentic reference standard to construct calibration curves (range 0.05–10 µg/mL) for quantifying the major circulating metabolite in human plasma [2]. The distinct MRM transition and retention time (Section 3) enable simultaneous measurement without cross‑talk, meeting FDA bioanalytical guidance for selectivity and lower limit of quantification (LLOQ 0.05 µg/mL) [2].

Negative Control for Oxazolidinone Target Validation and Resistance Mechanism Studies

In ribosomal binding assays or whole‑cell transcription reporter systems, incorporate demethyl linezolid at concentrations up to 128 µg/mL to establish baseline non‑specific effects, leveraging its >64‑fold lower MIC than linezolid [1]. This control is essential for attributing observed growth inhibition or reporter activity specifically to ribosome targeting rather than off‑target membrane effects [1].

Forced Degradation and Stability‑Indicating HPLC Method Development for Linezolid Formulations

Use demethyl linezolid as a marker for acid‑catalyzed degradation pathways. Its 6.8‑fold higher degradation rate in pH 1.2 buffer (Section 3) allows deliberate generation of the impurity under mild forced conditions (4 h, 37°C) for method validation, peak purity assessment, and relative response factor determination, without requiring extended stress durations [3].

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